MK-9470

Description

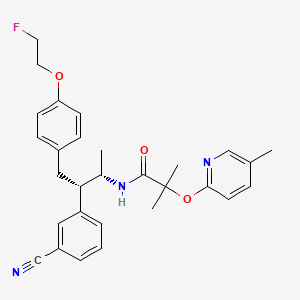

Structure

3D Structure

Properties

CAS No. |

947371-30-4 |

|---|---|

Molecular Formula |

C29H32FN3O3 |

Molecular Weight |

489.6 g/mol |

IUPAC Name |

N-[(2S,3S)-3-(3-cyanophenyl)-4-[4-(2-fluoroethoxy)phenyl]butan-2-yl]-2-methyl-2-(5-methylpyridin-2-yl)oxypropanamide |

InChI |

InChI=1S/C29H32FN3O3/c1-20-8-13-27(32-19-20)36-29(3,4)28(34)33-21(2)26(24-7-5-6-23(16-24)18-31)17-22-9-11-25(12-10-22)35-15-14-30/h5-13,16,19,21,26H,14-15,17H2,1-4H3,(H,33,34)/t21-,26+/m0/s1 |

InChI Key |

XIYPJXKEMLKFMD-HFZDXXHNSA-N |

SMILES |

CC1=CN=C(C=C1)OC(C)(C)C(=O)NC(C)C(CC2=CC=C(C=C2)OCCF)C3=CC=CC(=C3)C#N |

Isomeric SMILES |

CC1=CN=C(C=C1)OC(C)(C)C(=O)N[C@@H](C)[C@@H](CC2=CC=C(C=C2)OCCF)C3=CC=CC(=C3)C#N |

Canonical SMILES |

CC1=CN=C(C=C1)OC(C)(C)C(=O)NC(C)C(CC2=CC=C(C=C2)OCCF)C3=CC=CC(=C3)C#N |

Appearance |

Solid powder |

Other CAS No. |

947371-30-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

((18)F)MK-9470 18F-MK-9470 MK-9470 N-(2-(3-cyano-phenyl)-3-(4-(2-(18F)fluorethoxy)phenyl)-1-methylpropyl)-2-(5-methyl-2-pyridyloxy)-2-methylproponamide |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MK-9470 on the CB1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-9470 is a potent and selective inverse agonist of the Cannabinoid 1 (CB1) receptor. This technical guide provides a comprehensive overview of its mechanism of action, drawing upon key findings from preclinical and clinical research. This compound distinguishes itself with high binding affinity for the human CB1 receptor and is widely utilized in its radiolabeled form, [¹⁸F]this compound, as a positron emission tomography (PET) tracer for in vivo imaging and receptor occupancy studies. This document details the binding characteristics, signaling pathways, and experimental methodologies used to elucidate the interaction of this compound with the CB1 receptor, presenting quantitative data in a clear, comparative format and visualizing complex processes through detailed diagrams.

Introduction to this compound and the CB1 Receptor

The CB1 receptor, a G-protein coupled receptor (GPCR), is one of the most abundantly expressed GPCRs in the central nervous system. It is a key component of the endocannabinoid system, which plays a crucial role in regulating a wide array of physiological processes, including appetite, pain, mood, and memory. The CB1 receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist.

This compound is a synthetic compound that binds to the CB1 receptor and functions as an inverse agonist.[1] Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist binds to the constitutively active receptor and stabilizes it in an inactive conformation, thereby reducing its basal signaling activity. This property makes this compound a valuable tool for studying the physiological and pathological roles of the endocannabinoid system. Its radiolabeled form, [¹⁸F]this compound, has been instrumental in noninvasive in vivo studies of CB1 receptor biology and pharmacology.[2][3]

Quantitative Binding and Functional Data

The interaction of this compound with the CB1 receptor has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Value | Species | Assay Type | Reference |

| IC₅₀ (CB1 Receptor) | 0.7 nM | Human | Radioligand Binding Assay | [2] |

| Selectivity (CB1 vs. CB2) | 60-fold | Human | Radioligand Binding Assay | [2] |

| Receptor Occupancy (Occ₅₀) | 34 nM (for MK-0364) | Rhesus Monkey | In vivo PET with [¹⁸F]this compound | [2] |

Note: MK-0364 (Taranabant) is a structurally related CB1 inverse agonist often studied in conjunction with [¹⁸F]this compound.[2]

Mechanism of Action: Inverse Agonism and Signaling Pathways

As an inverse agonist, this compound's primary mechanism of action is to reduce the constitutive activity of the CB1 receptor. CB1 receptors are predominantly coupled to inhibitory G-proteins (Gi/o). In their constitutively active state, they tonically inhibit adenylyl cyclase, leading to a basal level of cyclic AMP (cAMP). By stabilizing the inactive conformation of the CB1 receptor, this compound attenuates this basal Gi/o signaling.

The downstream consequences of this action are opposite to those of a CB1 agonist. For instance, while an agonist would decrease cAMP levels, an inverse agonist like this compound would lead to a relative increase in cAMP by removing the tonic inhibition.

Visualizing the Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the CB1 receptor and the modulatory effect of an inverse agonist like this compound.

References

[18F]MK-9470 binding affinity and selectivity

An In-Depth Technical Guide on the Binding Affinity and Selectivity of [18F]MK-9470

Introduction

[18F]this compound is a synthetic, selective, high-affinity inverse agonist for the cannabinoid type 1 (CB1) receptor.[1][2][3] Developed as a positron emission tomography (PET) tracer, it serves as a valuable, noninvasive research tool for the in vivo imaging and quantification of CB1 receptors in the human brain.[1][2] Its properties allow for the study of CB1 receptor biology and pharmacology in various neuropsychiatric disorders, and it aids in the clinical development of CB1 receptor-targeted therapeutics by enabling target engagement and dose-occupancy studies.[1][2] As an inverse agonist, [18F]this compound preferentially binds to CB1 receptors that are not coupled to their G-protein.

Binding Affinity and Selectivity Profile

This compound demonstrates potent binding affinity for the human CB1 receptor and excellent selectivity over the cannabinoid type 2 (CB2) receptor.[1][3] Extensive in vitro screening has confirmed its high specificity, with no significant off-target activities observed against a large panel of over 100 other cerebral receptors and ion channels.[1]

Quantitative Binding Data

The binding characteristics of this compound have been quantified against various receptors, highlighting its suitability as a specific CB1R ligand. Its affinity is notably more potent than the earlier CB1R antagonist/inverse agonist rimonabant (B1662492) and significantly higher than endogenous cannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoyl glycerol (B35011) (2-AG).[3]

| Ligand | Target | Parameter | Value | Selectivity |

| This compound | Human CB1R | IC50 | 0.7 nM[1][2][3][4][5] | 60-fold over CB2R[1][3] |

| Rimonabant | CB1R | Ki | 2.2 nM[3] | - |

| Anandamide (AEA) | CB1R | Affinity | ~26–209 μM[3] | Poor over CB2R[3] |

| 2-AG | CB1R | Affinity | >10 μM[3] | Poor over CB2R[3] |

Experimental Protocols

The characterization and application of [18F]this compound involve several key experimental methodologies, from its synthesis to its use in preclinical and clinical imaging.

Radiosynthesis of [18F]this compound

The radiosynthesis is a two-step process that yields the final tracer with high purity.[6]

-

Step 1: Synthesis of [18F]Bromo-fluoroethane: The process begins with the synthesis of the intermediate radiolabeling agent, 2-Bromo-1[18F]fluoroethane ([18F]BrFE), which is produced using a commercial synthesizer module.[6]

-

Step 2: Fluoroalkylation of Precursor: The [18F]this compound precursor is then manually reacted with [18F]BrFE. This fluoroalkylation step is performed using Cesium Carbonate (Cs2CO3) as a base.[6]

-

Purification: The final product is purified using high-performance liquid chromatography (HPLC) and a Sep-Pak cartridge.[6]

-

Quality Control: The resulting [18F]this compound has a radiochemical purity greater than 95%, with a specific activity averaging 6000 Ci/mmol (222 GBq/μmol).[6] The identity is confirmed by coinjection with a non-radioactive [19F]this compound standard.[6]

References

- 1. pnas.org [pnas.org]

- 2. [18F]this compound, a positron emission tomography (PET) tracer for in vivo human PET brain imaging of the cannabinoid-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [18F]this compound, a positron emission tomography (PET) tracer for in vivo human PET brain imaging of the cannabinoid-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent advances in the development of CB1R selective probes [frontiersin.org]

- 5. air.unimi.it [air.unimi.it]

- 6. Comparison of Cannabinoid CB1 Receptor Binding in Adolescent and Adult Rats: A Positron Emission Tomography Study Using [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Brain Distribution of the Cannabinoid CB1 Receptor PET Tracer [18F]MK-9470: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo distribution of [18F]MK-9470, a selective inverse agonist for the cannabinoid type 1 (CB1) receptor, in the brain. [18F]this compound is a valuable positron emission tomography (PET) tracer for noninvasive quantification of CB1 receptor availability, aiding in the study of neuropsychiatric disorders and the development of novel therapeutics targeting the endocannabinoid system.[1][2]

Data Presentation: Quantitative Distribution of [18F]this compound

The regional distribution of [18F]this compound in the brain is heterogeneous and aligns with the known high density of CB1 receptors in various mammalian species.[3] The highest uptake is consistently observed in areas such as the striatum, cortex, and cerebellum, with lower uptake in the thalamus and hippocampus.[3][4] Quantitative analysis of [18F]this compound uptake is typically performed using Standardized Uptake Values (SUV), Distribution Volume (V T), or by applying kinetic models to dynamic PET data.[5][6][7]

Human Brain Distribution

Studies in healthy human subjects have demonstrated high brain uptake of [18F]this compound, with a distribution pattern consistent with the known localization of CB1 receptors.[3][8] The tracer exhibits slow kinetics, reaching a plateau at approximately 120 minutes post-injection.[3]

Table 1: Regional Distribution of [18F]this compound in the Human Brain (Test-Retest Data)

| Brain Region | V T (mL/cm³) | K i (mL/cm³/min) | FUR (mL/cm³/min) |

| Caudate | 26.3 ± 4.5 | 0.28 ± 0.05 | 0.29 ± 0.05 |

| Putamen | 31.0 ± 5.6 | 0.33 ± 0.06 | 0.34 ± 0.06 |

| Nucleus Accumbens | 24.6 ± 4.8 | 0.26 ± 0.05 | 0.27 ± 0.05 |

| Thalamus | 15.6 ± 2.6 | 0.17 ± 0.03 | 0.17 ± 0.03 |

| Cerebellum | 22.4 ± 3.4 | 0.24 ± 0.04 | 0.24 ± 0.04 |

| Frontal Cortex | 24.9 ± 4.0 | 0.27 ± 0.05 | 0.27 ± 0.05 |

| Temporal Cortex | 24.0 ± 4.1 | 0.26 ± 0.05 | 0.26 ± 0.05 |

| Parietal Cortex | 25.1 ± 4.2 | 0.27 ± 0.05 | 0.27 ± 0.05 |

| Occipital Cortex | 22.8 ± 3.7 | 0.24 ± 0.04 | 0.25 ± 0.04 |

| Hippocampus | 16.5 ± 3.1 | 0.18 ± 0.03 | 0.18 ± 0.03 |

| Amygdala | 18.2 ± 3.4 | 0.20 ± 0.04 | 0.20 ± 0.04 |

| Pons | 14.5 ± 2.2 | 0.16 ± 0.03 | 0.16 ± 0.03 |

Data adapted from Sanabria-Bohorquez et al. (2009). Values are presented as mean ± standard deviation. V T: Total Distribution Volume; K i: Irreversible Uptake Constant; FUR: Fractional Uptake Rate.[6]

A study on chronic cannabis users revealed a global decrease in CB1 receptor availability of -11.7% compared to healthy controls.[9] Significant decreases were observed in the temporal lobe (-12.7%), anterior cingulate cortex (-12.6%), posterior cingulate cortex (-13.5%), and nucleus accumbens (-11.2%).[9]

Rhesus Monkey Brain Distribution

PET imaging studies in rhesus monkeys show rapid brain penetration and accumulation of [18F]this compound in most gray matter regions.[3] The distribution pattern is generally consistent with autoradiographic studies, with high specific binding in the cerebral cortex, cerebellum, caudate/putamen, globus pallidus, substantia nigra, and hippocampus.[1][3] The ratio of total to nonspecific binding in the putamen is approximately 4-5:1.[2]

Table 2: Regional SUV of [18F]this compound in Rhesus Monkey Brain (60-120 min post-injection)

| Brain Region | SUV |

| Cerebellum | ~4.5 |

| Frontal Cortex | ~4.0 |

| Putamen | ~5.0 |

| Thalamus | ~3.0 |

Approximate values derived from graphical data in Burns et al. (2007).[10]

Rat Brain Distribution

In rats, dynamic small-animal PET scans show significant uptake of [18F]this compound in the brain.[7] However, the presence of a brain-penetrating radiometabolite complicates quantification.[7]

Table 3: Regional Distribution Volume (V T) of [18F]this compound in Rat Brain

| Brain Region | V T (mL/cm³) (One-tissue compartment model with constrained radiometabolite input) |

| Striatum | 10.3 ± 1.1 |

| Cortex | 8.9 ± 0.9 |

| Hippocampus | 7.8 ± 0.8 |

| Cerebellum | 7.5 ± 0.8 |

| Thalamus | 6.5 ± 0.7 |

Data adapted from Casteels et al. (2012). Values are presented as mean ± standard deviation.[7]

Experimental Protocols

Detailed methodologies for [18F]this compound PET imaging are crucial for reproducible and comparable results. The following sections outline typical experimental protocols for human, rhesus monkey, and rat studies.

Human Studies

-

Subject Preparation: Subjects are typically required to fast for at least 4 hours prior to tracer injection.[11]

-

Tracer Administration: A bolus injection of approximately 110 MBq of [18F]this compound is administered intravenously over 15 seconds.[12] In some studies, a higher dose of around 289 ± 22 MBq has been used.[11]

-

PET Scan Acquisition: Dynamic PET imaging is initiated at the time of injection.[12] Due to the slow kinetics of [18F]this compound, scan durations can be long, often up to 360 minutes, though shorter scans of 90 to 120 minutes can provide accurate specific binding information using FUR values.[3][6] For dynamic studies, imaging can be performed in intervals, for example, 0-30, 60-90, and 120-150 minutes post-injection.[11][13]

-

Blood Sampling and Metabolite Analysis: Arterial blood samples are collected throughout the scan to determine the arterial input function and for metabolite analysis.[12] The fraction of unchanged [18F]this compound in arterial plasma decreases over time, with approximately 77% at 10 minutes, 33% at 60 minutes, and 18% at 120 minutes post-injection.[12] Simplified methods using a reduced number of venous samples are also being explored.[6]

Rhesus Monkey Studies

-

Subject Preparation: Studies are conducted in male rhesus monkeys (6-7 kg).[12]

-

Tracer Administration: A bolus injection of approximately 110 MBq of [18F]this compound is administered intravenously over 15 seconds.[12]

-

PET Scan Acquisition: Emission imaging starts at the time of injection and typically lasts for 90-180 minutes.[3][12]

-

Blocking and Displacement Studies: To confirm specificity, blocking studies are performed by pre-treating the animals with a CB1 inverse agonist like MK-0364.[8] Displacement studies involve administering the blocking agent during the scan (e.g., at 120 minutes post-tracer injection) to observe the washout of the radiotracer.[3][10]

Rat Studies

-

Subject Preparation: Wistar or Sprague-Dawley rats are commonly used.[7][14]

-

Tracer Administration: Rats receive an intravenous injection of 13 to 25 MBq of [18F]this compound.[14]

-

PET Scan Acquisition: Dynamic small-animal PET scans are performed for up to 10 hours, although shorter scans of 90 minutes are also common.[7][14]

-

Metabolite Analysis: Both plasma and perfused brain homogenates are analyzed using HPLC to quantify radiometabolites.[7] In rats, a polar radiometabolite fraction is detected in both plasma and brain tissue.[7]

Visualizations: Signaling Pathways and Experimental Workflows

Cannabinoid CB1 Receptor Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gαi/o).[1][15][16] Activation of the CB1 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2] This signaling cascade ultimately modulates various cellular processes, including neurotransmitter release, by affecting ion channel activity.[2]

Experimental Workflow for [18F]this compound PET Imaging

The workflow for a typical [18F]this compound PET imaging study involves several key steps, from subject preparation and tracer synthesis to image acquisition and data analysis.

Conclusion

[18F]this compound is a well-characterized and valuable PET tracer for the in vivo quantification of CB1 receptors in the brain. Its distinct regional distribution, which is consistent across species, allows for the investigation of the role of the endocannabinoid system in various physiological and pathological conditions. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret studies using this important neuroimaging tool. Further research focusing on standardized imaging and analysis protocols will continue to enhance the utility of [18F]this compound in advancing our understanding of brain function and disease.

References

- 1. CB1 Cannabinoid Receptor Signaling and Biased Signaling | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. [18F]this compound, a positron emission tomography (PET) tracer for in vivo human PET brain imaging of the cannabinoid-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic analysis of the cannabinoid-1 receptor PET tracer [18F]this compound in human brain | Semantic Scholar [semanticscholar.org]

- 6. Kinetic analysis of the cannabinoid-1 receptor PET tracer [(18)F]this compound in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical evaluation and quantification of [¹⁸F]this compound as a radioligand for PET imaging of the type 1 cannabinoid receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [18F]this compound, a positron emission tomography (PET) tracer for in vivo human PET brain imaging of the cannabinoid-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [18F]this compound PET measurement of cannabinoid CB1 receptor availability in chronic cannabis users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 18F-MK-9470 PET imaging of the type 1 cannabinoid receptor in prostate carcinoma: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. 18F-MK-9470 PET imaging of the type 1 cannabinoid receptor in prostate carcinoma: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of the cannabinoid receptor ligand [18 F]this compound in the rat brain - Evaluation of models using microPET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular Basis of Cannabinoid CB1 Receptor Coupling to the G Protein Heterotrimer Gαiβγ: IDENTIFICATION OF KEY CB1 CONTACTS WITH THE C-TERMINAL HELIX α5 OF Gαi - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cannabinoid CB1 receptor-interacting proteins: novel targets for central nervous system drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]

Role of MK-9470 as a CB1 inverse agonist

An In-Depth Technical Guide on the Role of MK-9470 as a CB1 Inverse Agonist

Introduction

This compound is a potent, selective, and high-affinity inverse agonist for the Cannabinoid-1 (CB1) receptor.[1][2] Developed for brain imaging using Positron Emission Tomography (PET) when labeled with fluorine-18 (B77423) ([¹⁸F]this compound), it has become an invaluable tool for in vivo studies of CB1 receptor biology, pharmacology, and its role in various neuropsychiatric disorders.[1][3] Unlike agonists that activate receptors or neutral antagonists that simply block agonist binding, inverse agonists like this compound bind to the receptor and reduce its constitutive (basal) activity.[4][5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.

Mechanism of Action: CB1 Inverse Agonism

The CB1 receptor, a G protein-coupled receptor (GPCR), exhibits a degree of spontaneous, agonist-independent signaling, often referred to as constitutive or basal activity. CB1 inverse agonists, such as this compound, preferentially bind to and stabilize the inactive conformation of the receptor.[4][5] This action not only prevents agonist binding but also actively suppresses the receptor's basal signaling, leading to a biological response opposite to that of an agonist.[4] This mechanism is crucial for understanding its effects and its application in PET imaging, where it provides a stable and quantifiable measure of receptor density.

Quantitative Pharmacology

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The data are summarized in the tables below.

Table 1: In Vitro Binding Affinity and Selectivity

| Parameter | Species | Value | Reference |

| Binding Affinity (IC₅₀) | Human | 0.7 nM | [1][2][3][6] |

| Selectivity | Human | 60-fold for CB1 over CB2 | [6] |

Table 2: [¹⁸F]this compound Pharmacokinetics in Humans

| Parameter | Value | Time Post-Injection | Reference |

| Plasma Protein Binding | 95.5 ± 1.4% | - | [7] |

| Unchanged Fraction in Plasma | 77-79% | 10 min | [6][7] |

| 33-35% | 60 min | [6][7] | |

| 18-19% | 120 min | [6][7] | |

| ~13% | 180 min | [6][7] | |

| ~5% | 270-600 min | [7] |

Table 3: [¹⁸F]this compound Pharmacokinetics in Rats

| Parameter | Value | Time Post-Injection | Reference |

| Unchanged Fraction in Plasma | 80 ± 23% | 10 min | [8] |

| 38 ± 30% | 40 min | [8] | |

| 13 ± 14% | 210 min | [8] |

Table 4: [¹⁸F]this compound PET Imaging Parameters in Humans

| Parameter | Value | Notes | Reference |

| Test-Retest Variability | 7% | Overall binding | [1][2] |

| Test-Retest Variability | <10% | For Kᵢ and FUR | [7][9] |

| Kinetic Model | Reversible two-tissue compartment | Necessary to describe brain kinetics | [9] |

Experimental Protocols

CB1 Receptor Binding Assay

The binding affinity of this compound for the CB1 receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from the receptor.[10][11]

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably transfected to express high levels of the human CB1 receptor (e.g., CHO cells).[12]

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[10]

-

Radioligand: A known CB1 agonist or antagonist with high affinity, such as [³H]CP-55,940, at a concentration near its Kd value (e.g., 0.5-1.0 nM).[10]

-

Test Compound: this compound diluted across a range of concentrations (e.g., 0.1 nM to 10 µM).[10]

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity ligand like WIN-55,212-2 to determine binding to non-receptor components.[10]

-

-

Incubation: The membrane preparation, radioligand, and either the test compound, buffer (for total binding), or non-specific control are incubated together in a 96-well plate, typically for 90 minutes at 30°C.[10]

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filter mats using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.[10]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[10]

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression. The IC₅₀ is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[10]

In Vivo PET Imaging and Data Analysis

[¹⁸F]this compound PET imaging allows for the noninvasive quantification and mapping of CB1 receptors in the living brain.

Methodology:

-

Subject Preparation: Human volunteers or research animals are positioned in the PET scanner. For human studies, an arterial line may be placed for blood sampling.[1][13]

-

Tracer Administration: A bolus injection of [¹⁸F]this compound is administered intravenously.[13]

-

Dynamic PET Scan: A dynamic scan is acquired over a period ranging from 90 minutes for rats to several hours for humans to capture the tracer's kinetics in the brain.[9][13]

-

Arterial Blood Sampling: Timed arterial blood samples are collected throughout the scan to measure the concentration of radioactivity in the plasma and to determine the fraction of unchanged [¹⁸F]this compound versus its radioactive metabolites.[6][13]

-

Metabolite Analysis: Plasma samples are processed, typically by protein precipitation with acetonitrile, and analyzed using HPLC to separate the parent tracer from its metabolites.[1][6] This allows for the generation of a metabolite-corrected arterial input function.

-

Image Reconstruction and Analysis: PET data are reconstructed into a series of 3D images over time. Regions of interest (ROIs) are drawn on the images corresponding to different brain areas.

-

Kinetic Modeling: Time-activity curves (TACs) for each ROI and the arterial input function are fitted to pharmacokinetic models (e.g., a reversible two-tissue compartment model) to estimate parameters such as the total distribution volume (Vₜ), which is proportional to CB1 receptor density.[9][13] For shorter, simplified protocols, the fractional uptake rate (FUR) can be used as a reliable index of specific binding.[7][9]

CB1 Receptor Signaling Pathway

CB1 receptors primarily couple to inhibitory G proteins (Gᵢ/Gₒ). Agonist activation typically leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulation of ion channels. As an inverse agonist, this compound stabilizes the receptor in an inactive state, preventing G-protein coupling and subsequent downstream signaling. This effectively silences the pathway, reducing even the basal level of signal transduction.

Conclusion

This compound is a well-characterized and highly selective CB1 receptor inverse agonist. Its primary role has been as the PET radiotracer [¹⁸F]this compound, which has proven to be a robust tool for quantifying CB1 receptor availability in both preclinical and clinical research.[1] The ability to noninvasively measure receptor occupancy has been instrumental in aiding the clinical development of other CB1 receptor modulators.[2][6] The detailed understanding of its quantitative pharmacology and mechanism of action, as outlined in this guide, underscores its importance for researchers, scientists, and drug development professionals investigating the endocannabinoid system.

References

- 1. [18F]this compound, a positron emission tomography (PET) tracer for in vivo human PET brain imaging of the cannabinoid-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [18F]this compound, a positron emission tomography (PET) tracer for in vivo human PET brain imaging of the cannabinoid-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]

- 5. Comparison of Cannabinoid CB1 Receptor Binding in Adolescent and Adult Rats: A Positron Emission Tomography Study Using [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. lirias.kuleuven.be [lirias.kuleuven.be]

- 8. Preclinical evaluation and quantification of [¹⁸F]this compound as a radioligand for PET imaging of the type 1 cannabinoid receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic analysis of the cannabinoid-1 receptor PET tracer [(18)F]this compound in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of the cannabinoid receptor ligand [18 F]this compound in the rat brain - Evaluation of models using microPET - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of MK-9470: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and preclinical/clinical application of MK-9470, a potent and selective inverse agonist for the Cannabinoid Type 1 (CB1) receptor. Its primary application is as the radiolabeled tracer, [¹⁸F]this compound, for Positron Emission Tomography (PET) imaging, enabling in vivo quantification and occupancy studies of the CB1 receptor in the central nervous system.

Introduction

This compound is a synthetic compound identified and developed for its high affinity and selectivity for the CB1 receptor, where it functions as an inverse agonist.[1] The development of its fluorine-18 (B77423) labeled counterpart, [¹⁸F]this compound, has provided a valuable tool for noninvasive in vivo imaging of CB1 receptor distribution, density, and pharmacological occupancy in both preclinical and clinical research.[2][3] This has significant implications for understanding the role of the endocannabinoid system in various neuropsychiatric disorders and for the development of novel therapeutics targeting the CB1 receptor.[3][4]

Physicochemical Properties and Binding Profile

This compound is characterized by its high binding affinity for the human CB1 receptor. The following tables summarize the key quantitative data available for this compound and its radiolabeled form.

Table 1: Receptor Binding Affinity and Selectivity of this compound

| Parameter | Species | Receptor | Value | Reference |

| IC₅₀ | Human | CB1 | 0.7 nM | [2][3][4][5][6] |

| Selectivity | Human | CB1 vs. CB2 | 60-fold | [7][8] |

Table 2: Pharmacokinetics of [¹⁸F]this compound

| Parameter | Species | Matrix | Time Point | Value (% intact) | Reference |

| Intact Tracer | Human | Arterial Plasma | 10 min | 77 ± 5% | [6][7][8] |

| 60 min | 33 ± 5% | [6][7][8] | |||

| 120 min | 18 ± 3% | [6][7][8] | |||

| 180 min | 13 ± 3% | [6][7][8] | |||

| Intact Tracer | Rat | Arterial Plasma | 10 min | 80 ± 23% | [9] |

| 40 min | 38 ± 30% | [9] | |||

| 210 min | 13 ± 14% | [9] | |||

| Plasma Protein Binding | Human | Plasma | - | 95.5 ± 1.4% | [9] |

Mechanism of Action and Signaling Pathway

This compound acts as an inverse agonist at the CB1 receptor. Unlike a neutral antagonist which blocks agonist binding without affecting receptor activity, an inverse agonist binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its basal or constitutive activity. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[5][10] Basal activity of the CB1 receptor leads to a tonic inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound is proposed to further suppress this basal signaling, leading to an increase in adenylyl cyclase activity and a subsequent rise in cAMP levels.

Experimental Protocols

Radiosynthesis of [¹⁸F]this compound

A simplified, automated one-step radiosynthesis of [¹⁸F]this compound has been developed for routine production.[11]

-

Precursor: Tosylate precursor of this compound.

-

Radiolabeling: One-step [¹⁸F]radiofluorination via nucleophilic displacement of the primary tosylate.

-

Automation: Performed using a GE TRACERlab FXFN module.

-

Purification: High-performance liquid chromatography (HPLC).

-

Typical Results:

-

Radiochemical Yield: 30.3 ± 11.7%

-

Specific Activity: > 6 Ci/µmol

-

Radiochemical Purity: 97.2 ± 1.5%

-

Synthesis Time: < 60 minutes

-

Preclinical PET Imaging Protocol (Rat Model)

-

Radiotracer Administration: Intravenous injection of 13-25 MBq of [¹⁸F]this compound.[1][12]

-

Anesthesia: Isoflurane.

-

PET Scanner: Small-animal PET system (e.g., FOCUS-220).[9]

-

Scan Duration: Dynamic scan for up to 90 minutes.[1]

-

Arterial Blood Sampling: Serial collection to determine the arterial input function and quantify radiometabolites via HPLC.[9]

-

Data Analysis:

Clinical PET Imaging Protocol (Human Subjects)

-

Subject Preparation: Fasting for at least 4 hours prior to tracer administration.[3]

-

Radiotracer Administration: Intravenous bolus injection of approximately 289 ± 22 MBq of [¹⁸F]this compound.[3]

-

PET/CT Scanner: Clinical PET/CT system.

-

Scan Acquisition: Dynamic imaging, often with a scan duration of 90-120 minutes post-injection providing stable estimates of tracer binding.[5][7]

-

Arterial Blood Sampling: Serial arterial blood samples are collected to measure the concentration of intact [¹⁸F]this compound in plasma.[7]

-

Data Analysis:

-

Kinetic analysis using models such as the reversible two-tissue compartment model.[5][7]

-

The irreversible uptake constant (Ki) or fractional uptake rate (FUR) can also be used to estimate CB1 receptor availability.[5][7]

-

For receptor occupancy studies, baseline scans are compared to scans performed after administration of a CB1 receptor inverse agonist.[2][3]

-

Conclusion

This compound, and particularly its radiolabeled form [¹⁸F]this compound, represents a significant advancement in the in vivo study of the endocannabinoid system. Its high affinity, selectivity, and well-characterized behavior as a PET tracer make it an invaluable tool for researchers and drug developers. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for the design and interpretation of studies utilizing this important research compound. Future research will likely continue to leverage [¹⁸F]this compound to further elucidate the role of the CB1 receptor in health and disease, and to facilitate the development of novel therapeutics with improved efficacy and safety profiles.

References

- 1. Pharmacokinetics of the cannabinoid receptor ligand [18 F]this compound in the rat brain - Evaluation of models using microPET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy in CB1 receptor-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical evaluation and quantification of [¹⁸F]this compound as a radioligand for PET imaging of the type 1 cannabinoid receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [18F]this compound, a positron emission tomography (PET) tracer for in vivo human PET brain imaging of the cannabinoid-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Kinetic analysis of the cannabinoid-1 receptor PET tracer [(18)F]this compound in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [18F]this compound, a positron emission tomography (PET) tracer for in vivo human PET brain imaging of the cannabinoid-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lirias.kuleuven.be [lirias.kuleuven.be]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of pharmacokinetic models for describing the kinetic of the CB1 receptor ligand [18F]this compound using microPET | Journal of Nuclear Medicine [jnm.snmjournals.org]

[18F]MK-9470: A Technical Guide for Studying the Endocannabinoid System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of [18F]MK-9470, a high-affinity inverse agonist radioligand for the cannabinoid type 1 (CB1) receptor, and its application in Positron Emission Tomography (PET) for studying the endocannabinoid system.

[18F]this compound has emerged as a valuable tool for the in vivo quantification and visualization of CB1 receptors in the brain.[1][2][3] Its favorable pharmacokinetic properties and high specificity allow for robust and reproducible measurements, aiding in the understanding of the role of the endocannabinoid system in various physiological and pathological states.[1][2][3] This document details the quantitative data associated with [18F]this compound, experimental protocols for its use, and key biological pathways.

Quantitative Data

The following tables summarize the key quantitative parameters of [18F]this compound, compiled from various preclinical and clinical studies.

Table 1: In Vitro Binding Affinity and Selectivity

| Parameter | Value | Species | Notes |

| IC50 | 0.7 nM | Human | [1][2][3][4] |

| Selectivity (CB1 vs. CB2) | 60-fold | Human | [1] |

Table 2: Radiosynthesis and Quality Control

| Parameter | Value | Method |

| Radiochemical Yield | 30.3 ± 11.7% | One-step automated synthesis[5][6] |

| Radiochemical Purity | > 95% | HPLC[6][7] |

| Specific Activity | > 6 Ci/µmol (222 GBq/µmol) | [5][6] |

| Synthesis Time | < 60 minutes | Automated one-step method[5][6] |

Table 3: In Vivo Brain Uptake and Biodistribution

| Species | Brain Uptake (%ID/g or SUV) | Key Regions of High Uptake |

| Rhesus Monkey | High uptake observed | Cerebral cortex, cerebellum, caudate/putamen, globus pallidus, substantia nigra, hippocampus[1][2] |

| Human | Brain uptake of 3.2% to 4.9% of injected dose[8] | Striatum, frontal cortex, posterior cingulate[1] |

| Rat | Average normalized uptake of 0.25 %ID/ml | Brain showed less uptake compared to liver and small intestine[9] |

Table 4: Human PET Imaging Characteristics

| Parameter | Value | Significance |

| Test-Retest Variability | ~7% | High reproducibility of measurements[1][2][4] |

| Time to Reach Plateau | ~120 minutes | Optimal time for static imaging acquisition[1][8] |

| Ratio of Total to Nonspecific Binding (Putamen) | 4-5:1 | Strong specific signal in a CB1-rich region[1][2] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of [18F]this compound in research.

Radiosynthesis of [18F]this compound (Automated One-Step Method)

This simplified method provides high yields and purity, suitable for clinical use.[5][6]

-

[18F]Fluoride Production: Produce [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron.

-

Trapping and Elution: Trap the [18F]fluoride on an anion exchange cartridge and elute with a solution of potassium carbonate and Kryptofix 2.2.2.

-

Azeotropic Drying: Dry the [18F]fluoride/Kryptofix complex by azeotropic distillation with acetonitrile.

-

Radiolabeling Reaction: Add the tosylate precursor of this compound dissolved in a suitable solvent (e.g., DMSO) to the dried [18F]fluoride complex. Heat the reaction mixture at an elevated temperature (e.g., 120°C) for a specified time.

-

Purification: Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate [18F]this compound.

-

Formulation: Evaporate the HPLC solvent and formulate the purified [18F]this compound in a sterile, injectable solution (e.g., saline with ethanol).

-

Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, residual solvents, and sterility.

Animal PET Imaging Protocol (Rat)

This protocol outlines the typical procedure for conducting a dynamic [18F]this compound PET scan in rats.[10]

-

Animal Preparation: Fast the animal for at least 4 hours prior to the scan. Anesthetize the animal (e.g., with isoflurane) and maintain anesthesia throughout the imaging session.

-

Radiotracer Administration: Administer a bolus injection of [18F]this compound (e.g., 18 MBq) intravenously via a tail vein catheter.[11]

-

PET Data Acquisition: Perform a dynamic PET scan for a duration of up to 10 hours on a small-animal PET scanner.[10]

-

Blood Sampling (Optional): If required for kinetic modeling, collect arterial blood samples at specified time points to determine the plasma input function and analyze for radiometabolites.[10]

-

Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D).

-

Data Analysis:

-

Co-register the PET images with an anatomical template or MRI.

-

Define volumes of interest (VOIs) for various brain regions.

-

Generate time-activity curves (TACs) for each VOI.

-

Perform kinetic modeling (e.g., two-tissue compartment model) to estimate binding parameters such as the distribution volume (VT).[10][12] Alternatively, use simplified methods like the Standardized Uptake Value (SUV) for semi-quantitative analysis.[10]

-

Human PET Imaging Protocol

This protocol is a general guideline for clinical research studies using [18F]this compound.

-

Subject Preparation: Subjects should fast for at least 4 hours before radiotracer injection.[1][13]

-

Radiotracer Administration: Administer an intravenous bolus injection of [18F]this compound (e.g., 185 MBq or 289 ± 22 MBq).[1][13]

-

PET/CT Data Acquisition:

-

For dynamic imaging, start acquisition at the time of injection and continue for a specified duration (e.g., 30 minutes), followed by later static scans (e.g., at 60 and 120 minutes post-injection).[13]

-

For static imaging to assess receptor availability, acquire images for a duration of 60 minutes starting at 120 minutes post-injection.[7]

-

-

Blood Sampling (for kinetic modeling): Collect arterial blood samples at progressively increasing intervals to measure the unchanged fraction of [18F]this compound in plasma.[1]

-

Image Reconstruction: Reconstruct PET images using an iterative algorithm (e.g., 3D-OSEM) with corrections for attenuation and scatter.[7]

-

Data Analysis:

-

Co-register PET images with the subject's MRI for anatomical reference.

-

Define VOIs on the co-registered images.

-

Calculate parametric images of receptor availability, such as modified Standardized Uptake Value (mSUV) or distribution volume (VT).[7][14]

-

For receptor occupancy studies, compare baseline scans with scans performed after administration of a competing drug.[1][2]

-

Mandatory Visualizations

The following diagrams illustrate key concepts related to [18F]this compound and its use in studying the endocannabinoid system.

Caption: CB1 Receptor Signaling Pathway.

Caption: Experimental Workflow for [18F]this compound PET Imaging.

Caption: Logical Relationship of [18F]this compound Application.

References

- 1. [18F]this compound, a positron emission tomography (PET) tracer for in vivo human PET brain imaging of the cannabinoid-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [18F]this compound, a positron emission tomography (PET) tracer for in vivo human PET brain imaging of the cannabinoid-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Positron Emission Tomography Imaging of the Endocannabinoid System: Opportunities and Challenges in Radiotracer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Automated one-step radiosynthesis of the CB1 receptor imaging agent [(18) F]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lirias.kuleuven.be [lirias.kuleuven.be]

- 8. Whole-body biodistribution and radiation dosimetry of the human cannabinoid type-1 receptor ligand 18F-MK-9470 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Preclinical evaluation and quantification of [¹⁸F]this compound as a radioligand for PET imaging of the type 1 cannabinoid receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An in vivo [18F]this compound microPET study of type 1 cannabinoid receptor binding in Wistar rats after chronic administration of valproate and levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic analysis of the cannabinoid-1 receptor PET tracer [(18)F]this compound in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 18F-MK-9470 PET imaging of the type 1 cannabinoid receptor in prostate carcinoma: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [18F]this compound PET measurement of cannabinoid CB1 receptor availability in chronic cannabis users - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Neuroreceptor Mapping with [18F]MK-9470 PET

This technical guide provides a comprehensive overview of [18F]MK-9470, a positron emission tomography (PET) radiotracer for in vivo imaging of the cannabinoid type 1 (CB1) receptor. It is intended for researchers, scientists, and drug development professionals engaged in the study of the endocannabinoid system and its role in various neuropsychiatric disorders.

Introduction to [18F]this compound

[18F]this compound is a potent and selective inverse agonist for the CB1 receptor.[1] Developed for human brain imaging, this fluorine-18 (B77423) labeled tracer allows for the noninvasive quantification and mapping of CB1 receptor distribution and density.[2][3] Its favorable characteristics, including high affinity, good brain penetration, and excellent test-retest variability, make it a valuable tool for studying CB1 receptor biology, demonstrating target engagement for novel therapeutics, and exploring the pathophysiology of diseases where the endocannabinoid system is implicated.[2][3][4]

| Property | Description | Reference |

| Target | Cannabinoid Type 1 (CB1) Receptor | [1][2][3] |

| Pharmacology | Inverse Agonist | [1][2][3] |

| Affinity (Human IC50) | 0.7 nM | [2][3][4][5] |

| Selectivity | ~60-fold selectivity for CB1 over CB2 receptors | [4] |

The Cannabinoid Type 1 (CB1) Receptor Signaling Pathway

The CB1 receptor is a G protein-coupled receptor (GPCR), predominantly expressed in the central nervous system.[6] It is a key component of the endocannabinoid system, mediating the effects of endogenous cannabinoids (like anandamide (B1667382) and 2-AG) and exogenous compounds like Δ⁹-tetrahydrocannabinol (THC).[6][7] CB1 receptors are primarily coupled to inhibitory G proteins (Gi/o).[8][9][10] Upon activation by an agonist, the receptor initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][9] This pathway also involves the modulation of ion channels, including the inhibition of calcium channels and activation of potassium channels, which collectively suppresses neurotransmitter release.[6][9][10] Furthermore, CB1 receptor stimulation can activate mitogen-activated protein kinase (MAPK) pathways, influencing gene transcription and other cellular functions.[9][10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. [18F]this compound, a positron emission tomography (PET) tracer for in vivo human PET brain imaging of the cannabinoid-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. [18F]this compound, a positron emission tomography (PET) tracer for in vivo human PET brain imaging of the cannabinoid-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent advances in the development of CB1R selective probes [frontiersin.org]

- 6. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]

- 7. [18F]this compound PET measurement of cannabinoid CB1 receptor availability in chronic cannabis users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. jme.bioscientifica.com [jme.bioscientifica.com]

- 10. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Evaluation of MK-9470: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-9470 is a potent and selective inverse agonist for the Cannabinoid Type 1 (CB1) receptor.[1][2] This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in various animal models. The primary focus of these preclinical studies has been to characterize and validate [18F]this compound as a positron emission tomography (PET) radiotracer for in vivo imaging of CB1 receptor distribution and occupancy. While developed within a broader CB1 receptor inverse agonist drug development program, this document concentrates on the extensive preclinical imaging data available for this compound, as public domain information on its therapeutic efficacy in animal models is limited.

This guide details the quantitative data from key preclinical studies, outlines the experimental methodologies employed, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The preclinical evaluation of this compound has generated significant quantitative data across various animal models, primarily focusing on its properties as a PET radiotracer.

Table 1: In Vitro Binding Affinity and Selectivity of this compound

| Parameter | Species | Value | Selectivity | Reference |

| IC50 | Human | 0.7 nM | 60-fold for CB1 over CB2 | [1] |

Table 2: In Vivo [18F]this compound PET Imaging Data in Rhesus Monkeys

| Parameter | Brain Region | Value | Condition | Reference |

| Total to Nonspecific Binding Ratio | Putamen | 4-5:1 | Baseline | [1][2] |

| Receptor Occupancy (Occ50) | - | 34 nM (plasma concentration of MK-0364) | Post-MK-0364 administration | [1] |

| Test-Retest Variability | - | 7% | Baseline | [1][2] |

Table 3: In Vivo [18F]this compound PET Imaging Data in Rodent Models

| Animal Model | Key Finding | Value | Reference |

| Wistar Rats | Specific and reversible binding | 56% | [3] |

| Intact tracer in plasma at 10 min | 80 ± 23% | [3] | |

| Intact tracer in plasma at 40 min | 38 ± 30% | [3] | |

| Intact tracer in plasma at 210 min | 13 ± 14% | [3] | |

| Sprague-Dawley Rats | Time to reach plateau | 60-90 min post-injection | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the key experimental protocols used in the evaluation of [18F]this compound.

In Vivo PET Imaging in Rhesus Monkeys

Objective: To determine the in vivo distribution, specificity, and receptor occupancy of [18F]this compound in the non-human primate brain.

Animal Model: Male rhesus monkeys (6–7 kg).[1]

Radiotracer Administration: Intravenous (i.v.) bolus injection of [18F]this compound.

Imaging Protocol:

-

Baseline Scans: Monkeys are anesthetized and positioned in a PET scanner. Following tracer injection, dynamic images are acquired over a period of 120-180 minutes.[1]

-

Blocking/Displacement Studies: To demonstrate specificity, a potent CB1 inverse agonist, MK-0364, is administered either as a pretreatment before the [18F]this compound injection or as a "chase" dose during the scan.[1][5]

-

Receptor Occupancy Studies: Various doses of a therapeutic CB1 inverse agonist (e.g., MK-0364) are administered, and the reduction in [18F]this compound binding is measured to determine the dose-occupancy relationship.[1]

Data Analysis:

-

Time-activity curves (TACs) are generated for various brain regions of interest.

-

The ratio of total to nonspecific binding is calculated to determine the specific signal.

-

Receptor occupancy is calculated based on the reduction in tracer binding after administration of a competing ligand.[1]

In Vivo microPET Imaging in Rats

Objective: To characterize the kinetics and quantify the CB1 receptor availability of [18F]this compound in the rat brain.

Animal Model: Wistar or Sprague-Dawley rats.[3][6]

Radiotracer Administration: Intravenous (i.v.) injection of [18F]this compound (typically 13-25 MBq).[6]

Imaging Protocol:

-

Dynamic scans are performed for up to 10 hours on a small-animal PET scanner.[3]

-

Arterial blood sampling is conducted to measure the concentration of the parent tracer and its radiometabolites in plasma over time.[3][6]

-

Blocking experiments are performed by pre-treating animals with a non-radioactive CB1 receptor inverse agonist (e.g., cold this compound or SR141716A).[3]

Data Analysis:

-

Plasma and brain homogenates are analyzed using high-performance liquid chromatography (HPLC) to quantify radiometabolites.[3]

-

The distribution volume (VT) of [18F]this compound is calculated as a quantitative measure of receptor availability.[3]

-

Simplified quantification methods, such as standardized uptake value (SUV), are also used and compared to VT.[3]

Autoradiography in Rhesus Monkey Brain

Objective: To visualize the ex vivo distribution of [18F]this compound binding sites in the brain.

Methodology:

-

Rhesus monkey brain sections are incubated with [18F]this compound.

-

To determine nonspecific binding, adjacent sections are incubated with [18F]this compound in the presence of a high concentration of a competing CB1 receptor ligand (e.g., AM251).[7]

-

The brain sections are then exposed to a phosphorimaging plate, and the resulting images are analyzed.[7]

Key Findings: The anatomical distribution of [18F]this compound binding sites was found to be consistent with the known localization of CB1 receptors, with high concentrations in the cerebral cortex, cerebellum, caudate/putamen, globus pallidus, substantia nigra, and hippocampus.[1]

Visualizations

Signaling Pathway of a CB1 Receptor Inverse Agonist

This compound acts as an inverse agonist at the CB1 receptor. Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist binds to the receptor and promotes a conformational state that reduces its basal (constitutive) activity. The primary signaling pathway affected is the adenylyl cyclase cascade.

Experimental Workflow for In Vivo PET Imaging

The following diagram illustrates the typical workflow for a preclinical in vivo PET imaging study with [18F]this compound.

Conclusion

The preclinical evaluation of this compound has robustly established its utility as a highly specific and selective PET radiotracer for the in vivo quantification of CB1 receptors in the brain. Studies in rhesus monkeys, rats, and mice have consistently demonstrated its favorable characteristics, including high brain uptake, a distribution pattern consistent with known CB1 receptor localization, and the ability to measure receptor occupancy. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals utilizing [18F]this compound in their studies. While the therapeutic potential of this compound itself has not been extensively reported in the public domain, its role as a critical tool in the development of other CB1 receptor-targeted therapies is well-documented and significant.

References

- 1. [18F]this compound, a positron emission tomography (PET) tracer for in vivo human PET brain imaging of the cannabinoid-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [18F]this compound, a positron emission tomography (PET) tracer for in vivo human PET brain imaging of the cannabinoid-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical evaluation and quantification of [¹⁸F]this compound as a radioligand for PET imaging of the type 1 cannabinoid receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of the cannabinoid receptor ligand [18 F]this compound in the rat brain - Evaluation of models using microPET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safety and Toxicology Profile of Doravirine (MK-9470)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doravirine (B607182) (MK-9470) is a novel, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection in adults. It is distinguished from earlier NNRTIs by its unique resistance profile and a significantly improved safety and tolerability profile. This technical guide provides a comprehensive overview of the nonclinical and clinical safety and toxicology data for doravirine. The information is compiled from regulatory submissions, clinical trial publications, and other scientific literature to support research and drug development activities. Doravirine has been shown to be generally well-tolerated in a wide range of studies, with a low incidence of severe adverse events and a favorable profile regarding neuropsychiatric and lipid-related side effects compared to other antiretrovirals.

Nonclinical Toxicology

A comprehensive nonclinical toxicology program was conducted to support the clinical development and registration of doravirine. These studies were performed in accordance with Good Laboratory Practice (GLP) regulations and included evaluations in mice, rats, and dogs.

Single and Repeat-Dose Toxicology

Repeat-dose toxicology studies were conducted in mice, rats, and dogs for up to 12, 26, and 39 weeks, respectively. Across these studies, doravirine was well-tolerated at doses providing exposures significantly higher than those achieved at the recommended human dose (RHD) of 100 mg/day.

| Study Type | Species | Duration | Key Findings |

| Repeat-Dose | Mouse | 12 weeks | No significant toxicities observed. |

| Repeat-Dose | Rat | 26 weeks | No significant toxicities observed. |

| Repeat-Dose | Dog | 39 weeks | No significant toxicities observed. |

Experimental Protocol: Repeat-Dose Toxicology (General)

-

Species: Mice, Rats, and Dogs.

-

Administration: Oral gavage, once daily.

-

Dose Levels: Multiple dose levels were used to establish a dose-response relationship and determine a No Observed Adverse Effect Level (NOAEL).

-

Parameters Monitored: Clinical signs, body weight, food consumption, ophthalmology, electrocardiography (in dogs), hematology, clinical chemistry, urinalysis, organ weights, and macroscopic and microscopic pathology.

-

Toxicokinetics: Plasma concentrations of doravirine were measured to determine exposure levels.

Safety Pharmacology

Safety pharmacology studies were conducted to evaluate the potential effects of doravirine on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.

| Study Type | System | Species | Key Findings |

| Cardiovascular | hERG assay | In vitro | No significant inhibition of the hERG channel. |

| Cardiovascular | Dog | In vivo | No effects on blood pressure, heart rate, or ECG parameters. |

| Respiratory | Rat | In vivo | No effects on respiratory function. |

| Central Nervous System | Rat | In vivo | No effects on neurobehavioral parameters. |

Experimental Protocol: Cardiovascular Safety Pharmacology in Dogs

-

Species: Beagle dogs.

-

Administration: Single oral doses.

-

Parameters Monitored: Continuous telemetry monitoring of electrocardiogram (ECG) for QT interval and other parameters, heart rate, and blood pressure.

-

Dose Levels: Doses were selected to achieve exposures well above the therapeutic clinical exposure.

Genetic Toxicology

Doravirine was evaluated in a battery of in vitro and in vivo genetic toxicology assays to assess its potential for mutagenicity and clastogenicity. The results from these studies were uniformly negative.[1][2]

| Assay Type | System | Result |

| Bacterial Reverse Mutation (Ames) | In vitro | Negative |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Negative |

| Micronucleus | Rat bone marrow | Negative |

Experimental Protocol: In Vivo Micronucleus Assay

-

Species: Sprague-Dawley rats.

-

Administration: Oral gavage.

-

Dose Levels: Multiple doses, including a maximum tolerated dose.

-

Sample Collection: Bone marrow was collected at specified time points after dosing.

-

Analysis: Polychromatic erythrocytes were scored for the presence of micronuclei.

Carcinogenicity

Long-term carcinogenicity studies were conducted in mice and rats. Doravirine was not found to be carcinogenic in these studies at exposures up to 6 and 7 times the human exposure at the RHD, respectively.[1][2] A statistically significant increase in thyroid parafollicular cell adenomas and carcinomas was observed only in female rats at the highest dose, but the incidence was within the historical control range.[2]

| Species | Duration | Key Findings |

| Mouse | 6 months (transgenic) | Non-carcinogenic |

| Rat | 2 years | Non-carcinogenic |

Experimental Protocol: 2-Year Rat Carcinogenicity Study

-

Species: Wistar Han rats.

-

Administration: Daily oral gavage.

-

Dose Levels: Three dose levels and a control group.

-

Duration: 24 months.

-

Endpoints: Survival, clinical signs, body weight, food consumption, and comprehensive histopathological examination of all tissues.

Reproductive and Developmental Toxicology

Reproductive and developmental toxicology studies were conducted in rats and rabbits. Doravirine did not affect fertility, reproductive performance, or early embryonic development in rats at exposures approximately 7 times the human exposure.[2] No adverse embryo-fetal effects were observed in rats and rabbits at exposures up to 9 and 8 times the human exposure, respectively.[2]

| Study Type | Species | NOAEL (Maternal/Developmental) |

| Fertility and Early Embryonic Development | Rat | 450 mg/kg/day |

| Embryo-Fetal Development | Rat | 450 mg/kg/day |

| Embryo-Fetal Development | Rabbit | 300 mg/kg/day |

| Pre- and Postnatal Development | Rat | Not specified, no adverse findings at ~9x human exposure |

Experimental Protocol: Embryo-Fetal Development Study (Rabbit)

-

Species: New Zealand White rabbits.

-

Administration: Oral gavage during the period of organogenesis.

-

Dose Levels: Multiple dose levels and a control group.

-

Evaluation: Dams were monitored for clinical signs, body weight, and food consumption. Uterine contents were examined for number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses were examined for external, visceral, and skeletal malformations.

Clinical Safety

The clinical safety of doravirine has been extensively evaluated in Phase I, II, and III clinical trials in healthy volunteers and HIV-1 infected individuals. The pivotal Phase III trials, DRIVE-FORWARD and DRIVE-AHEAD, provide the most comprehensive safety data.

Overview of Clinical Safety Profile

Doravirine is generally well-tolerated. The most common adverse reactions reported in clinical trials were nausea, headache, fatigue, diarrhea, and abnormal dreams. The majority of these were mild to moderate in severity.

Adverse Reactions from Pivotal Phase III Trials

The following table summarizes the most common adverse reactions (≥5% in any treatment group) from the DRIVE-FORWARD and DRIVE-AHEAD trials at 48 weeks.

| Adverse Reaction | DRIVE-FORWARD | DRIVE-AHEAD |

| Doravirine + 2 NRTIs (n=383) | Darunavir/r + 2 NRTIs (n=383) | |

| Nausea | 7% | 8% |

| Headache | 6% | 3% |

| Diarrhea | 5% | 13% |

| Dizziness | - | - |

| Abnormal Dreams | - | - |

| Fatigue | - | - |

| Rash | - | - |

Data adapted from prescribing information and clinical study reports.

Neuropsychiatric and Lipid-Related Adverse Events

A key advantage of doravirine is its favorable neuropsychiatric and lipid profile compared to efavirenz (B1671121) and some protease inhibitors, respectively.

Neuropsychiatric Adverse Events (DRIVE-AHEAD, Week 48) [1]

| Event Category | Doravirine/3TC/TDF (n=364) | Efavirenz/FTC/TDF (n=364) |

| Dizziness | 9% | 37% |

| Sleep Disorders/Disturbances | 12% | 26% |

| Altered Sensorium | 4% | 8% |

Fasting Lipid Changes from Baseline (DRIVE-FORWARD, Week 48)

| Lipid Parameter (mg/dL) | Doravirine + 2 NRTIs (n=311) | Darunavir/r + 2 NRTIs (n=311) |

| LDL-Cholesterol | -4.6 | +9.5 |

| Non-HDL Cholesterol | -5.4 | +13.7 |

| Total Cholesterol | -4.1 | +17.8 |

| Triglycerides | -2.0 | +22.0 |

Data adapted from prescribing information.

Discontinuations and Serious Adverse Events

Discontinuation rates due to adverse events were low in the doravirine arms of the pivotal trials. In DRIVE-FORWARD, 2% of participants in the doravirine group discontinued (B1498344) due to adverse events by week 48, compared to 3% in the darunavir/r group.[1] In DRIVE-AHEAD, 3% in the doravirine/3TC/TDF group discontinued, compared to 6% in the efavirenz/FTC/TDF group.[1] Serious drug-related adverse events were infrequent.

Visualizations

Preclinical Safety Assessment Workflow for Doravirine

Caption: Generalized workflow for the preclinical safety assessment of doravirine.

DRIVE-AHEAD Clinical Trial Design

References

Methodological & Application

Application Notes and Protocols for [18F]MK-9470 PET Imaging in Human Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of [18F]MK-9470 as a positron emission tomography (PET) tracer for imaging the cannabinoid type 1 (CB1) receptor in human subjects. [18F]this compound is a selective, high-affinity inverse agonist for the CB1 receptor, making it a valuable tool for in vivo research into the receptor's role in various neuropsychiatric disorders and for pharmacological studies.[1][2]

Radiotracer: [18F]this compound

[18F]this compound is a synthetic compound that binds to the CB1 receptor.[3] Its 18F-labeled version allows for noninvasive imaging of CB1 receptor distribution and density in the brain and other tissues.[3]

Radiosynthesis

A simplified, one-step automated radiosynthesis approach for [18F]this compound has been developed, providing a significant improvement over previous two-step methods.[4][5] This method involves the [18F]fluoride displacement of a primary tosylate precursor and can be performed using a GE TRACERlab FXFN module.[4][5]

Protocol: Automated One-Step Radiosynthesis of [18F]this compound [4][5]

-

[18F]Fluoride Production: Produce [18F]fluoride via the 18O(p,n)18F reaction in a cyclotron.

-

Trapping and Elution: Trap the [18F]fluoride on an anion exchange cartridge and elute with a solution of potassium carbonate and Kryptofix 2.2.2.

-

Azeotropic Drying: Dry the [18F]fluoride/Kryptofix complex by azeotropic distillation with acetonitrile.

-

Labeling Reaction: Add the tosylate precursor to the dried [18F]fluoride complex and heat at 110°C for 20 minutes to perform the nucleophilic substitution.[6]

-

Purification: Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC).

-

Formulation: Evaporate the collected radioactive fraction containing [18F]this compound to dryness and reformulate in an appropriate solvent for injection (e.g., 50% DMSO in saline).[6]

Diagram: [18F]this compound Automated Radiosynthesis Workflow

References

- 1. [18F]this compound, a positron emission tomography (PET) tracer for in vivo human PET brain imaging of the cannabinoid-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [18F]this compound, a positron emission tomography (PET) tracer for in vivo human PET brain imaging of the cannabinoid-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Automated one-step radiosynthesis of the CB1 receptor imaging agent [(18) F]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and preliminary evaluation of [18F]-labeled 2-oxoquinoline derivatives for PET imaging of cannabinoid CB2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Standardized Uptake Value (SUV) Analysis of [18F]MK-9470

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]MK-9470 is a potent and selective inverse agonist for the cannabinoid-1 (CB1) receptor, developed for in vivo imaging using Positron Emission Tomography (PET).[1][2][3] This radiotracer enables the noninvasive quantification and assessment of CB1 receptor availability and occupancy in the brain and other tissues.[1][2] Standardized Uptake Value (SUV) is a semi-quantitative metric widely used in PET imaging to represent the relative tissue uptake of a radiotracer, normalized to the injected dose and patient body weight. This document provides detailed application notes and protocols for conducting SUV analysis using [18F]this compound.

Signaling Pathway of CB1 Receptor

The CB1 receptor is a G-protein coupled receptor that, upon activation by endogenous cannabinoids (e.g., anandamide, 2-AG) or exogenous agonists, primarily signals through the inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, CB1 receptor activation modulates ion channels, including the inhibition of voltage-gated calcium channels (Ca2+) and the activation of G-protein-coupled inwardly rectifying potassium channels (GIRK). These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release. [18F]this compound, as an inverse agonist, is thought to bind to the CB1 receptor and stabilize it in an inactive conformation, thereby reducing basal signaling activity.

Caption: CB1 Receptor Signaling Pathway.

Experimental Protocols

Subject Preparation

-

Fasting: Patients should fast for a minimum of 4 hours prior to the administration of [18F]this compound to ensure stable metabolic conditions.[4] Water intake is permitted.

-

Medication Review: A thorough review of the subject's current medications is necessary to identify any compounds that may interfere with CB1 receptor binding.

-

Informed Consent: Obtain written informed consent from all subjects before study participation.

-

Pre-imaging Assessment: Record the subject's weight, height, and vital signs.

Radiotracer Administration

-

Dosage: An intravenous (IV) bolus injection of [18F]this compound is administered. A typical dose for human studies is approximately 289 ± 22 MBq.[4]

-

Injection Procedure: The radiotracer should be administered through an antecubital vein over a short period (e.g., 15-30 seconds).[2]

PET/CT Data Acquisition

-

Imaging Equipment: A high-resolution PET/CT scanner is required for data acquisition.

-

Dynamic Imaging (for kinetic modeling and detailed quantitative analysis):

-

Static Imaging (for SUV measurement at a specific time point):

-

CT Scan: A low-dose CT scan is performed for attenuation correction of the PET data and for anatomical localization.

Image Reconstruction and Analysis

-

Reconstruction: PET data should be reconstructed using an ordered subset expectation maximization (OSEM) algorithm, with corrections for attenuation, scatter, random coincidences, and dead time.

-

Image Co-registration: For brain imaging, co-register the PET images with the subject's anatomical MRI to accurately delineate regions of interest (ROIs).[6]

-

Region of Interest (ROI) Definition:

-

SUV Calculation: The mean SUV (SUVmean) within each ROI is calculated using the following formula:

SUVmean = [Mean ROI activity concentration (Bq/mL)] / [Injected Dose (Bq) / Body Weight (g)]

[18F]this compound Experimental Workflow

Caption: [18F]this compound PET SUV Analysis Workflow.

Data Presentation

Table 1: [18F]this compound Metabolism in Human Plasma

This table summarizes the percentage of intact (unmetabolized) [18F]this compound in human arterial plasma at various time points following intravenous injection. This data is crucial for kinetic modeling and understanding the tracer's behavior in vivo.

| Time Post-Injection (minutes) | Mean % Intact [18F]this compound in Arterial Plasma (± SD) | Reference |

| 5 | 96 ± 1% | [4] |

| 10 | 77 ± 5% | [2] |

| 10 | 80 ± 4% | [4] |

| 20 | 74 ± 4% | [4] |

| 40 | 50 ± 3% | [4] |

| 60 | 33 ± 5% | [2] |

| 60 | 38 ± 1% | [4] |

| 120 | 18 ± 3% | [2] |

| 180 | 13 ± 3% | [2] |

| 270 | 6 ± 1% | [2] |

| 360 | 5 ± 1% | [2] |

Table 2: Regional Brain Distribution of [18F]this compound in Humans

The regional distribution of [18F]this compound in the human brain is consistent with the known high density of CB1 receptors in these areas.

| Brain Region | Relative [18F]this compound Uptake |

| Cerebral Cortex | High |

| Cerebellum | High |

| Caudate/Putamen | High |

| Globus Pallidus | High |

| Substantia Nigra | High |

| Hippocampus | High |

| Thalamic Nuclei | Low |

Data synthesized from autoradiographic and in vivo imaging studies.[1][2]

Table 3: Quantitative [18F]this compound SUV Data in a Prostate Cancer Study

This table presents mean SUV values from a study investigating [18F]this compound uptake in prostate cancer. It demonstrates the application of SUV analysis in an oncological context.

| Tissue Type | Mean SUV (Time Post-Injection) |

| Malignant Prostate Tissue | Significantly higher than muscle[7] |

| Benign Prostate Tissue | Significantly higher than muscle[7] |

| Muscle (Reference) | Baseline for non-specific binding[7] |

| Metastatic Bone Lesions (Axial) | Lower than normal axial bone[7] |

| Metastatic Bone Lesions (Appendicular) | Higher than contralateral normal bone[7] |

Note: While uptake was higher in prostate tissue compared to muscle, there was no significant difference in [18F]this compound uptake between malignant and benign prostate tissue.[7]

Logical Relationship for SUV Calculation

References

- 1. childrenshospital.org [childrenshospital.org]

- 2. [18F]this compound, a positron emission tomography (PET) tracer for in vivo human PET brain imaging of the cannabinoid-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. 18F-MK-9470 PET imaging of the type 1 cannabinoid receptor in prostate carcinoma: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

Synthesis and Radiolabeling of [¹⁸F]MK-9470: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and radiolabeling of [¹⁸F]MK-9470, a selective inverse agonist for the cannabinoid type 1 (CB1) receptor used in positron emission tomography (PET) imaging. The focus is on the efficient, automated one-step radiosynthesis method, which offers significant advantages over the older two-step process. Detailed protocols for the automated synthesis using a GE TRACERlab FXFN module, precursor synthesis, purification, and quality control are presented. This guide is intended to facilitate the routine and Good Manufacturing Practice (GMP) compliant production of [¹⁸F]this compound for clinical and preclinical research.

Introduction